N-[(1-naphthylamino)carbonothioyl]-2-thiophenecarboxamide
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Overview
Description
N-[(1-naphthylamino)carbonothioyl]-2-thiophenecarboxamide belongs to a class of organic compounds characterized by their complex molecular structures involving naphthyl and thiophene units. These compounds are notable for their unique physical and chemical properties, making them subjects of interest in various chemical research fields.
Synthesis Analysis
The synthesis of compounds similar to N-[(1-naphthylamino)carbonothioyl]-2-thiophenecarboxamide often involves multi-step chemical reactions. For example, Aleksandrov et al. (2017) describe the synthesis of a related compound, N-(1-Naphthyl)furan-2-carboxamide, through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 in anhydrous toluene (Aleksandrov & El’chaninov, 2017).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves advanced techniques like X-ray crystallography. Özer et al. (2009) characterized N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a structurally similar compound, using single crystal X-ray diffraction, revealing details about its molecular conformation and intramolecular interactions (Özer et al., 2009).
Chemical Reactions and Properties
Compounds in this category typically undergo various electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, as noted in studies like that by Aleksandrov et al. (2020), who investigated similar compounds (Aleksandrov et al., 2020).
properties
IUPAC Name |
N-(naphthalen-1-ylcarbamothioyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS2/c19-15(14-9-4-10-21-14)18-16(20)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWVOIZPKUGBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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